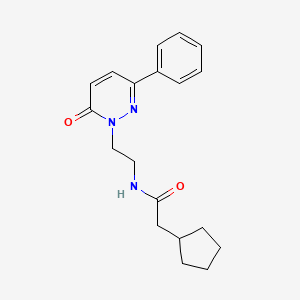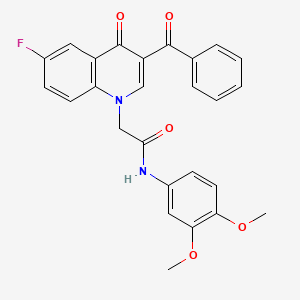
1-Hexyl-4-(2-methylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-Hexyl-4-(2-methylphenyl)piperazine” is a piperazine derivative. It has a molecular formula of C17H28N2 . The average mass is 260.418 Da and the monoisotopic mass is 260.225250 Da .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “1-Hexyl-4-(2-methylphenyl)piperazine” is represented by the formula C17H28N2 .Chemical Reactions Analysis
Piperazine derivatives show a wide range of biological and pharmaceutical activity . The synthesis of these derivatives involves various chemical reactions, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and more .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Hexyl-4-(2-methylphenyl)piperazine” include a molecular formula of C17H28N2, an average mass of 260.418 Da, and a monoisotopic mass of 260.225250 Da .科学的研究の応用
Synthesis and Pharmacological Evaluation
Research has been conducted on the synthesis of novel derivatives of piperazine compounds, targeting their potential pharmacological activities. For instance, Kumar et al. (2017) synthesized a series of novel derivatives, investigating their antidepressant and antianxiety activities through behavioral tests on albino mice. This research highlights the potential of piperazine derivatives in contributing to the development of new therapeutic agents for mental health disorders (J. Kumar, G. Chawla, M. Akhtar, Kapendra Sahu, V. Rathore, S. Sahu, 2017).
Radiochemistry and Imaging Studies
Piperazine derivatives have also been explored in the context of positron emission tomography (PET) imaging studies. Plenevaux et al. (2000) summarized the research conducted with a piperazine-based 5-HT1A antagonist, [18F]p-MPPF, detailing its synthesis, radiochemistry, and application in animal and human PET studies to investigate the serotonergic neurotransmission. This work underlines the role of piperazine compounds in advancing neuroimaging techniques and understanding neurological disorders (A. Plenevaux, C. Lemaire, J. Aerts, G. Lacan, D. Rubins, W. Melega, C. Brihaye, C. Degueldre, S. Fuchs, E. Salmon, P. Maquet, S. Laureys, P. Damhaut, D. Weissmann, D. Bars, J. Pujol, A. Luxen, 2000).
Antimicrobial Activities
Piperazine derivatives have been synthesized and tested for their antimicrobial activities. Bektaş et al. (2007) explored the synthesis of novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities against a range of microorganisms. This research indicates the potential utility of piperazine compounds in developing new antimicrobial agents (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007).
Metabolic Studies
The metabolic pathways of piperazine compounds have been a subject of investigation to understand their pharmacokinetics and potential therapeutic applications better. Hvenegaard et al. (2012) studied the in vitro oxidative metabolism of Lu AA21004, a novel antidepressant, elucidating the involvement of cytochrome P450 and other enzymes in its metabolism. Such studies are crucial for drug development and safety evaluation (Mette G. Hvenegaard, B. Bang-Andersen, H. Pedersen, M. Jørgensen, A. Püschl, L. Dalgaard, 2012).
特性
IUPAC Name |
1-hexyl-4-(2-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2/c1-3-4-5-8-11-18-12-14-19(15-13-18)17-10-7-6-9-16(17)2/h6-7,9-10H,3-5,8,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCVTJSKVZXGCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1CCN(CC1)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B2571613.png)



![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2571621.png)

![3,7,9-trimethyl-1-(2-(4-phenylpiperazin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2571623.png)
![N-(1-cyanocyclohexyl)-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}acetamide](/img/structure/B2571624.png)
![4-chloro-N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-N-methylbenzamide](/img/structure/B2571625.png)

![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2571628.png)
![(4R)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclopentane]](/img/structure/B2571629.png)

![N-(furan-2-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2571633.png)